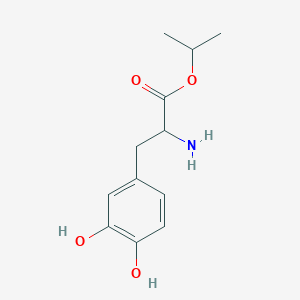
2-(iodomethyl)-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(iodomethyl)-1-methyl-1H-imidazole is a chemical compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(iodomethyl)-1-methyl-1H-imidazole typically involves the iodination of a precursor imidazole compound. One common method is the reaction of 1-methylimidazole with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(iodomethyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, to form different substituted imidazole derivatives.
Oxidation Reactions: The compound can be oxidized to form imidazole-2-carbaldehyde or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Various substituted imidazole derivatives.
Oxidation Reactions: Imidazole-2-carbaldehyde and related compounds.
Reduction Reactions: Methyl-substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(iodomethyl)-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(iodomethyl)-1-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can act as a leaving group, facilitating the formation of covalent bonds with target molecules. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-methylimidazole: Lacks the iodine substituent and has different reactivity and applications.
2-chloromethyl-1-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of iodine, leading to different chemical properties and reactivity.
2-bromomethyl-1-methyl-1H-imidazole:
Uniqueness
2-(iodomethyl)-1-methyl-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity can be leveraged in the synthesis of various derivatives and in applications requiring specific chemical transformations.
Propiedades
Fórmula molecular |
C5H7IN2 |
|---|---|
Peso molecular |
222.03 g/mol |
Nombre IUPAC |
2-(iodomethyl)-1-methylimidazole |
InChI |
InChI=1S/C5H7IN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3 |
Clave InChI |
MQIBJIICHUZXKK-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


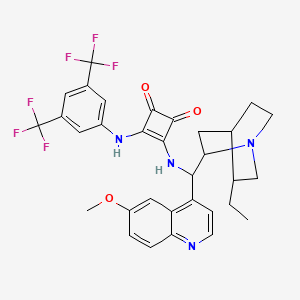
![1-(3-Methyl-pyridin-2-yl)-[1,4]diazepane, acetate](/img/structure/B12326808.png)
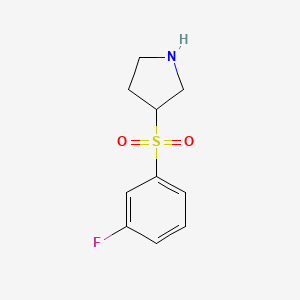

![3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester](/img/structure/B12326822.png)


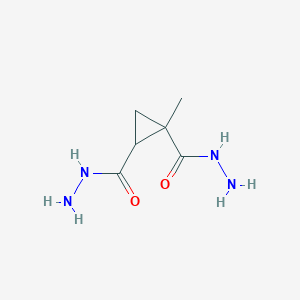
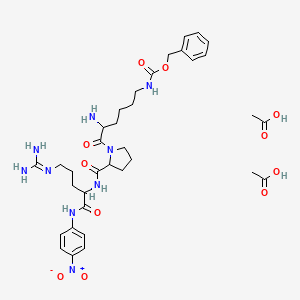

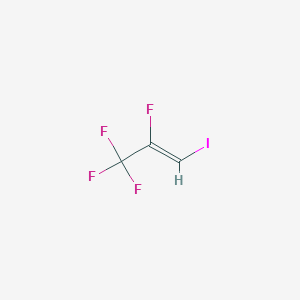
![9-[4,5-dimethoxy-2-[(5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12326879.png)

